![molecular formula C14H19FN2O3 B2606903 2-(Butylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid CAS No. 1048006-28-5](/img/structure/B2606903.png)
2-(Butylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid
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Overview
Description
This compound is an amino acid derivative with a butylamino group, a 3-fluorophenylamino group, and a carboxylic acid group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could introduce interesting electronic effects due to its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino groups might participate in reactions with electrophiles, while the carboxylic acid group could undergo reactions with nucleophiles or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxylic acid could impact its solubility .Scientific Research Applications
Development of Sensitive Analytical Tools
The development of sensitive ELISA (Enzyme-Linked Immunosorbent Assay) for analyzing organophosphorous insecticides in fruit samples exemplifies the application of similar compounds in analytical chemistry. Such methodologies enhance the detection and quantification of residues, ensuring food safety and environmental protection (Zhang et al., 2008).
Molecular Docking and Biological Studies
Molecular docking studies, along with vibrational, structural, electronic, and optical investigations, reveal that derivatives of butanoic acid, similar to the compound of interest, may inhibit biological targets like Placenta Growth Factor (PIGF-1), suggesting their potential in developing new pharmacological agents (Vanasundari et al., 2018).
Enzymatic Studies and Inactivation Mechanisms
Research on 3-(fluoromethyl)phosphoenolpyruvate, a structurally related compound, explores its synthesis and interaction with enzymes like phosphoenolpyruvate carboxylase, illustrating the compound's potential to inactivate enzymes, which could have implications in understanding enzyme mechanisms or designing enzyme inhibitors (Wirsching & O'Leary, 1988).
Fluorescent Probes and Biomolecular Studies
The genetically encoded fluorescent amino acid, dansylalanine, demonstrates the application of fluorophore-incorporated compounds in studying protein structure, dynamics, and interactions, providing a tool for biochemical and cellular research (Summerer et al., 2006).
Synthesis and Characterization of Bioactive Compounds
The synthesis and characterization of bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties show the exploration of novel compounds for their antitumor activity, emphasizing the role of synthetic organic chemistry in drug discovery (Maftei et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(butylamino)-4-(3-fluoroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-2-3-7-16-12(14(19)20)9-13(18)17-11-6-4-5-10(15)8-11/h4-6,8,12,16H,2-3,7,9H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPDBHPWWGZWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC(=CC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid |
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